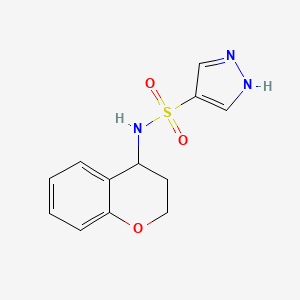
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide, also known as Mocetinostat, is a synthetic small molecule that belongs to the class of histone deacetylase inhibitors (HDACi). HDACi have been extensively studied in recent years due to their potential as anti-cancer agents. Mocetinostat has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer.
Mecanismo De Acción
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes. HDAC enzymes are responsible for the deacetylation of histone proteins, which results in the repression of gene expression. By inhibiting HDAC activity, 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide increases histone acetylation, which leads to the activation of tumor suppressor genes and the repression of oncogenes. 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide also affects the acetylation of non-histone proteins, including transcription factors and signaling molecules, which further contributes to its anti-cancer effects.
Biochemical and Physiological Effects:
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has been shown to induce changes in gene expression in cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has been shown to modulate the immune response, leading to the activation of anti-tumor immune cells. 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has also been shown to affect the metabolism of cancer cells, leading to decreased glucose uptake and ATP production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide is its specificity for HDAC enzymes, which reduces the risk of off-target effects. 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has also been shown to be effective in combination with other anti-cancer agents, which may improve its overall efficacy. However, 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has limitations in terms of its pharmacokinetics, including low oral bioavailability and rapid clearance. In addition, 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide may have off-target effects at high concentrations, which may limit its clinical use.
Direcciones Futuras
Future research on 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide should focus on improving its pharmacokinetic properties, such as oral bioavailability and half-life. In addition, further studies are needed to evaluate the safety and efficacy of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide in combination with other anti-cancer agents. The role of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide in modulating the immune response should also be further investigated. Finally, the potential use of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide in other disease states, such as neurodegenerative disorders, should be explored.
Métodos De Síntesis
The synthesis of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide involves several steps starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of 3-pyridinecarboxylic acid with a tert-butyldimethylsilyl (TBDMS) group. The protected acid is then coupled with 2-methylphenylmagnesium bromide to form the corresponding ketone. The ketone is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then oxidized to the corresponding aldehyde using Dess-Martin periodinane. The final step involves the condensation of the aldehyde with methylamine to form 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and colon cancer. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has also been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy. Clinical trials are currently underway to evaluate the safety and efficacy of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide in patients with various types of cancer.
Propiedades
IUPAC Name |
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-3-4-6-12(10)15-14(18)11-7-8-13(17)16(2)9-11/h3-9H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXIEFNHZYGRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)

![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)
![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)
![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)


![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)
![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)